(3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol CAS number and identifiers
This technical guide provides an in-depth analysis of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol , a specialized chiral -amino alcohol scaffold. This molecule is a critical "privileged structure" in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol , a specialized chiral
-amino alcohol scaffold.
This molecule is a critical "privileged structure" in medicinal chemistry, utilized primarily for its gem-dimethyl effect (Thorpe-Ingold effect), which restricts conformational freedom in peptidomimetics and drug candidates, thereby enhancing receptor binding affinity and metabolic stability.
A Privileged Gem-Dimethyl Scaffold for Peptidomimetic Drug Design
Chemical Identity & Identifiers
This compound represents a structural hybrid of a phenyl-substituted amine and a neopentyl alcohol skeleton. Its utility lies in the specific (3R) stereochemistry, which is often required to match the chiral environment of biological targets (e.g., GPCRs, proteases).
Identifier
Details
Chemical Name
(3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol
CAS Registry Number
1174013-07-0 (Generic/Racemate); (R)-Isomer specific CAS often proprietary or listed as salt form e.g., HCl)
Molecular Formula
CHNO
Molecular Weight
179.26 g/mol
SMILES
CC(C)(CO)C1=CC=CC=C1
Key Structural Features
Gem-dimethyl group (); Chiral benzylic amine; Primary alcohol
Physical State
White to off-white crystalline solid or waxy solid
Solubility
Soluble in MeOH, EtOH, DMSO, DCM; Low solubility in water (Free base)
Synthetic Routes & Production Methodologies[2][3]
The synthesis of the (3R)-enantiomer is non-trivial due to the steric hindrance introduced by the gem-dimethyl group adjacent to the chiral center. Two primary strategies are employed: Asymmetric Reduction of the
-Amino Acid and Chiral Resolution .
Route A: Reduction of (3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic Acid (Primary Route)
This is the most reliable method for generating high optical purity. The precursor acid is a known peptidomimetic building block.
Starting Material: (3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid (derived via enantioselective Mannich reaction or resolution of the racemate).
Reagent: Lithium Aluminum Hydride (
) or Borane-Dimethyl Sulfide Complex ().
Mechanism: Nucleophilic attack of the hydride on the carbonyl carbon of the carboxylic acid (or ester), followed by collapse to the primary alcohol.
Route B: Asymmetric Mannich-Type Reaction
A direct construction approach using a chiral auxiliary (e.g., Ellman’s sulfinamide).
Condensation: Benzaldehyde condenses with (R)-tert-butanesulfinamide to form the chiral imine.
Reformatsky-type Addition: Addition of a zinc enolate of ethyl isobutyrate to the sulfinyl imine.
Deprotection/Reduction: Acidic cleavage of the sulfinyl group followed by ester reduction.
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol via
reduction.
Scale: 10 mmol basis.
Step-by-Step Methodology
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Maintain an inert atmosphere (
or ).
Reagent Preparation:
Suspend
(20 mmol, 2.0 equiv) in anhydrous THF (50 mL) at 0°C.
Note: The gem-dimethyl group creates steric bulk; ensure vigorous stirring.
Addition:
Dissolve (3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid (10 mmol) in anhydrous THF (20 mL).
Add the amino acid solution dropwise to the
suspension over 30 minutes at 0°C.
Reaction:
Allow the mixture to warm to room temperature (RT).
Heat to reflux (66°C) for 4–6 hours.
Checkpoint: Monitor via TLC (Eluent: 10% MeOH in DCM + 1%
). The acid spot () should disappear, and the alcohol spot () should appear.
Stir for 1 hour until a white granular precipitate forms.
Isolation:
Filter through a Celite pad. Wash the pad with warm THF.
Concentrate the filtrate under reduced pressure to yield the crude amino alcohol.
Purification:
Recrystallize from EtOAc/Hexanes or convert to the Hydrochloride salt (using HCl/Dioxane) for higher stability and purity.
Visualization: Synthesis Workflow
Figure 1: Retosynthetic logic flow from commercial precursors to the target chiral amino alcohol.
Applications in Drug Discovery
This scaffold is not merely a linker; it is a conformational lock .
The Gem-Dimethyl Effect (Thorpe-Ingold Effect)
In drug design, introducing a gem-dimethyl group at the
-position to a functional group restricts bond rotation. For this molecule, the 2,2-dimethyl moiety forces the phenyl ring and the amine into a specific spatial orientation relative to the alcohol (or subsequent pharmacophore).
Peptidomimetics: Used to replace natural amino acids (like Phenylalanine) to increase proteolytic stability (half-life) and lock the bioactive conformation.
SGLT2 Inhibitors & GPCR Ligands: Similar scaffolds appear in the optimization of drugs like Bexagliflozin or novel Endothelin Receptor Antagonists, where the phenyl-propylamine core is essential for hydrophobic pocket binding.
Visualization: Pharmacophore Logic
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold's functional domains.
Analytical Profiling & Quality Control
To ensure the integrity of the (3R)-isomer, the following analytical criteria must be met.
Hazards: As a primary amine, it is potentially corrosive and an irritant (H315, H319).[2] The free base may be sensitive to
(forming carbamates).
Storage: Store at 2–8°C under Argon. Hygroscopic.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.
References
Sigma-Aldrich. (2025). Product Specification: 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. Retrieved from
PubChem. (2025).[2][3] Compound Summary: 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. National Library of Medicine. Retrieved from
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines." Chemical Reviews, 110(6), 3600-3740. (Contextual grounding for Sulfinamide synthesis route).
Jung, M. E., et al. (2005). "Gem-Dialkyl Effect in the Intramolecular Diels-Alder Reaction." Journal of Organic Chemistry. (Contextual grounding for Gem-Dimethyl effect).
solubility profile of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol in organic solvents
An In-Depth Technical Guide to the Solubility Profile of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol in Organic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensiv...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility Profile of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, a chiral amino alcohol with significant potential in pharmaceutical synthesis. For drug development professionals and researchers, a deep understanding of a compound's solubility in various organic solvents is a cornerstone of process development, enabling robust crystallization, purification, and formulation strategies.[1] This document delineates the predicted solubility profile of the target compound based on its molecular structure, outlines a rigorous experimental protocol for its empirical determination, and provides expert insights into the underlying physicochemical principles.
Introduction: The Strategic Importance of Solubility Profiling
(3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a chiral building block whose utility in organic synthesis and medicinal chemistry is intrinsically linked to its physical properties.[2] Its structure, featuring a primary amine, a primary alcohol, a bulky dimethyl-substituted backbone, and a phenyl ring, creates a unique combination of hydrophilic and hydrophobic characteristics.
Primary Amine (-NH₂) - Capable of hydrogen bond donation and acceptance.
Primary Alcohol (-OH) - Capable of hydrogen bond donation and acceptance.
Phenyl Group (C₆H₅) - Provides hydrophobicity and potential for π-π stacking interactions.
Gem-dimethyl Group (-C(CH₃)₂) - Contributes steric bulk and lipophilicity.
The measurement of organic solvent solubility is a critical first step in crystallization process development, directly influencing yield, polymorphic form, and purification efficiency.[1] Furthermore, this knowledge is indispensable for developing analytical methods and designing effective drug formulations. This guide serves to equip researchers with the foundational knowledge and practical methodologies required to fully characterize the solubility of this compound.
Theoretical Framework and Expected Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, in chemical terms, relates to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process involves overcoming the solute's crystal lattice energy and creating a cavity in the solvent, followed by the formation of new solute-solvent interactions.[4]
For (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, the presence of both hydrogen-bond-donating/accepting groups (-NH₂ and -OH) and nonpolar moieties (phenyl and dimethyl groups) predicts a nuanced solubility profile.
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong solute-solvent interactions are expected with the amine and alcohol groups, leading to high solubility. The hydrophobic character of these solvents also increases down the alkyl chain, which can favorably interact with the phenyl group.[5]
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents can accept hydrogen bonds but cannot donate them. They will interact favorably with the -OH and -NH₂ protons of the molecule. While solubility is expected to be significant, it may be less than in protic solvents where a more extensive hydrogen-bonding network can form.
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The strong intermolecular hydrogen bonding between molecules of the amino alcohol (solute-solute interactions) will be difficult to overcome by the weak interactions offered by these solvents. The phenyl group may offer some affinity for toluene through π-π stacking, but overall solubility is predicted to be low.
Table 1: Expected Qualitative Solubility Profile of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol, Isopropanol
High
Strong hydrogen bonding interactions with both the -OH and -NH₂ groups dominate.
Polar Aprotic
DMSO, DMF, Acetonitrile
Moderate to High
Solvents act as hydrogen bond acceptors. The lack of donor capability may slightly limit solubility compared to protic solvents.
Ethers
Tetrahydrofuran (THF), Diethyl Ether
Low to Moderate
THF's higher polarity may afford moderate solubility, while diethyl ether's lower polarity will result in lower solubility.
Halogenated
Dichloromethane (DCM), Chloroform
Low to Moderate
Moderate polarity allows for some interaction, but lack of strong hydrogen bonding limits high solubility.
Aromatic
Toluene
Low
Favorable π-π interactions with the phenyl ring are countered by the high energy required to break solute-solute hydrogen bonds.
Aliphatic
n-Hexane, Heptane
Very Low / Insoluble
Dominated by weak dispersion forces, which are insufficient to overcome the strong intermolecular forces of the solute.
Experimental Determination of Equilibrium Solubility
To move from prediction to empirical data, a robust and validated experimental protocol is essential. The isothermal shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[4][6] It ensures that the solution has reached saturation under controlled temperature conditions, providing an accurate measure of a compound's solubility limit.
Core Protocol: Isothermal Shake-Flask Method
This protocol describes the steps to determine the solubility of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol in a selected organic solvent at a specific temperature.
Pillar of Trustworthiness: The integrity of this protocol relies on ensuring a true solid-liquid equilibrium is achieved and that the sampling and analysis methods are accurate and reproducible.[4][6] Every solubility measurement should be performed in triplicate to validate the results.
Step 1: Material Preparation
Rationale: Purity is paramount. Impurities in either the solute or solvent can significantly alter the final solubility measurement.
Procedure:
Verify the purity of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol via an appropriate analytical technique (e.g., HPLC, NMR).
Use high-purity, anhydrous grade organic solvents.
Prepare a series of vials (e.g., 4 mL glass vials with PTFE-lined caps) for each solvent to be tested.
Step 2: Slurry Preparation
Rationale: An excess of solid solute is required to ensure that the solution reaches saturation (equilibrium).
Procedure:
Add an excess amount of the solid compound to each vial. A general guideline is to add 2-3 times the expected amount needed for saturation. If the solubility is unknown, start with a significant excess (e.g., 50-100 mg in 2 mL of solvent).
Pipette a precise volume (e.g., 2.0 mL) of the selected organic solvent into each vial.
Step 3: Equilibration
Rationale: Dissolution takes time. Agitation at a constant, controlled temperature is necessary to ensure the system reaches a thermodynamic equilibrium between the dissolved and undissolved solid.
Procedure:
Seal the vials tightly to prevent solvent evaporation.
Place the vials in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).
Agitate the slurries for a predetermined period. A duration of 24 to 72 hours is typically sufficient to reach equilibrium, which should be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration remains constant.[6]
Step 4: Phase Separation (Sampling)
Rationale: It is critical to sample only the saturated supernatant without any undissolved solid particles, which would artificially inflate the measured concentration.
Procedure:
Remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes inside the temperature-controlled environment.
Carefully draw a sample from the clear supernatant using a syringe.
Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step must be performed quickly to minimize any temperature fluctuations that could cause precipitation.
Step 5: Concentration Analysis
Rationale: The amount of dissolved solute in the known volume of solvent must be accurately quantified.
Procedure (Gravimetric Method):
Accurately weigh the vial containing the filtered saturated solution.
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to remove the solvent but well below the melting or decomposition point of the compound.[1]
Once all solvent is removed and a constant weight is achieved, re-weigh the vial containing the solid residue.
The solubility (in mg/mL) is calculated by dividing the mass of the residue by the initial volume of the aliquot taken.
Alternative Procedure (Chromatographic Method, e.g., HPLC):
Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
Analyze the diluted sample by HPLC.
Calculate the concentration in the original saturated solution using the calibration curve and accounting for the dilution factor.
Visualizing the Workflow
The following diagram illustrates the key stages of the isothermal shake-flask solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion: From Data to Application
This guide provides a robust framework for understanding and determining the solubility profile of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. By combining theoretical predictions based on molecular structure with a rigorous experimental protocol, researchers can generate the high-quality data necessary for informed decision-making in process chemistry and pharmaceutical development. An accurate solubility profile is not merely a set of data points; it is a critical tool that enables the rational selection of solvents for reactions, crystallizations, and formulations, ultimately accelerating the path from discovery to application.
References
Title: Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer
Source: Journal of Pharmaceutical and Biomedical Analysis
URL
Title: A method of measuring solubility
Source: Google Patents
URL
Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review
Source: Biointerface Research in Applied Chemistry
URL
Title: Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation
Source: PubMed
URL
pKa values and basicity of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol
An In-Depth Technical Guide to the pKa and Basicity of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol Executive Summary This technical guide provides a comprehensive analysis of the pKa and basicity of (3R)-3-Amino-2,2-di...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the pKa and Basicity of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol
Executive Summary
This technical guide provides a comprehensive analysis of the pKa and basicity of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, a chiral amino alcohol of significant interest in pharmaceutical development. The ionization state of a molecule, dictated by its pKa value(s), is a critical determinant of its pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and target binding. This document elucidates the structural factors governing the basicity of this compound, presents detailed protocols for its empirical determination and computational prediction, and discusses the implications of its pKa in the context of drug design and development. The methodologies described herein are grounded in established principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for characterizing this and similar molecules.
Introduction: Context and Significance
The Molecule: (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol
(3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a chiral amino alcohol featuring a primary amine and a primary alcohol. Its structure incorporates a stereocenter, a phenyl ring, and sterically demanding gem-dimethyl groups adjacent to the chiral center. This compound and its derivatives serve as valuable building blocks in asymmetric synthesis, often utilized as key intermediates in the preparation of biologically active molecules for the pharmaceutical industry.[1][2] The specific spatial arrangement of its functional groups makes it a molecule of interest for creating drugs with high stereochemical purity, which is crucial for optimizing efficacy and minimizing off-target effects.
Why pKa is a Critical Parameter in Drug Development
The pKa, the negative logarithm of the acid dissociation constant, quantifies the strength of an acid in solution. For a base, the pKa of its conjugate acid is used to define its strength.[3][4] This parameter is arguably one of the most important physicochemical properties in drug development for several reasons:
Solubility: The ionization state of a drug dramatically affects its aqueous solubility. Generally, the salt form of a drug is significantly more soluble than its neutral form.
Absorption and Permeability: The ability of a drug to pass through biological membranes, such as the intestinal wall or the blood-brain barrier, is governed by its lipophilicity. The neutral, un-ionized form of a molecule is typically more lipid-soluble and thus more readily absorbed via passive diffusion. The pKa, in conjunction with the pH of the environment (e.g., the stomach or intestine), determines the ratio of ionized to un-ionized species.
Formulation: Knowledge of a compound's pKa is essential for developing stable and effective pharmaceutical formulations, including the selection of appropriate salt forms and buffering agents.[5]
Target Binding: Many drug-receptor interactions are electrostatic in nature. The charge state of the drug molecule at physiological pH (≈7.4) dictates its ability to interact with charged residues in the target's binding pocket.
Understanding the pKa of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is therefore not an academic exercise, but a prerequisite for its rational development into a viable therapeutic agent.
Theoretical Framework: Predicting Basicity from Structure
The basicity of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is primarily attributed to the lone pair of electrons on the nitrogen atom of the primary amino group. The alcohol group is substantially less basic.[6][7] The availability of this lone pair for protonation is modulated by several competing electronic and steric factors within the molecule.
Analysis of Structural and Electronic Effects
Primary Basic Center: The amino group (-NH₂) is the principal site of protonation. In an acidic environment, it accepts a proton to form the corresponding ammonium cation (-NH₃⁺).
Inductive Effects (+I): The two methyl groups at the C2 position exert a positive inductive effect (+I). They are electron-donating, pushing electron density towards the nitrogen atom. This effect increases the electron density on the nitrogen, making the lone pair more available for protonation and thereby increasing the compound's basicity relative to an unsubstituted analogue.[3]
Inductive Effects (-I):
Phenyl Group: The phenyl ring, attached to the same carbon as the amino group, is electron-withdrawing through its inductive effect (-I), pulling electron density away from the nitrogen. This effect tends to decrease basicity.
Hydroxyl Group: The primary alcohol group (-CH₂OH) is separated from the amino group by two sigma bonds. It exerts a weak electron-withdrawing inductive effect (-I), which would slightly decrease the basicity of the amine.
Intramolecular Hydrogen Bonding: There is a potential for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair, or between an amino proton and the hydroxyl oxygen. Such an interaction could influence the solvation shell and the availability of the lone pair, thereby affecting the pKa.
Predicted pKa: Based on these competing effects, we can estimate the pKa of the conjugate acid. A typical primary alkylamine has a pKa of about 10.6.[4] The electron-withdrawing effects of the phenyl and hydroxyl groups will lower this value. The electron-donating gem-dimethyl groups will counteract this to some extent. Therefore, a reasonable estimate for the pKa of protonated (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol would be in the range of 9.0 - 9.8 . This value signifies that it is a moderately strong base and will be predominantly protonated at physiological pH.
Caption: Electronic influences on the basicity of the target molecule.
Experimental Determination of pKa
While theoretical analysis provides a valuable estimate, precise pKa values must be determined empirically. Potentiometric titration is the gold-standard method for its accuracy and reliability.[8]
Detailed Protocol: pKa Determination by Potentiometric Titration
This protocol outlines a self-validating system for determining the pKa of the title compound. The inclusion of a known standard ensures the integrity of the instrumentation and methodology.
A. Materials and Instrumentation:
(3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol
Potassium chloride (KCl) for ionic strength adjustment
Standardized 0.1 M Hydrochloric acid (HCl) titrant
Standardized 0.1 M Sodium hydroxide (NaOH)
Deionized, CO₂-free water
Calibrated pH meter with a combination glass electrode (accuracy ±0.01 pH units)
Automated titrator or magnetic stirrer and burette
Analytical balance
B. Experimental Workflow:
Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (e.g., 25 °C).
Sample Preparation:
Accurately weigh approximately 0.5 mmol of the compound and dissolve it in ~50 mL of CO₂-free deionized water.
Add KCl to achieve a constant ionic strength (e.g., 0.1 M). This is critical as pKa values are dependent on ionic strength.
Titration Procedure:
Place the solution in a jacketed beaker to maintain a constant temperature.
Immerse the calibrated pH electrode and a temperature probe in the solution.
Begin stirring gently to ensure homogeneity without introducing atmospheric CO₂.
Titrate the sample solution with the standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05 mL).
Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point (indicated by a sharp drop in pH).
Data Analysis:
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve (inflection point). This can be found using the first or second derivative of the curve.
The pKa is determined at the half-equivalence point (Vₑ/2). At this point, the concentrations of the protonated species (amine salt) and the neutral base are equal.
According to the Henderson-Hasselbalch equation, when [Base] = [Acid], pH = pKa. Therefore, the pH reading at Vₑ/2 is the pKa of the conjugate acid.
System Validation: Perform a titration of a known standard with a similar pKa (e.g., Tris buffer, pKa ≈ 8.1 at 25°C) to validate the entire experimental setup and procedure.
Caption: Workflow for pKa determination via potentiometric titration.
Data Presentation
The results from multiple titrations should be summarized for clarity and statistical validity.
Titration Run
Mass of Compound (mg)
Vₑ (mL)
Vₑ/2 (mL)
Measured pH at Vₑ/2 (pKa)
1
90.2
5.02
2.51
9.45
2
89.8
4.99
2.50
9.48
3
90.5
5.04
2.52
9.46
Average
90.2
5.02
2.51
9.46 ± 0.02
Table 1: Hypothetical potentiometric titration data for (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol.
Computational Prediction of pKa
In early-stage drug discovery, where physical samples may be scarce, in silico methods provide a rapid and cost-effective means of estimating pKa.[9] Quantum mechanical (QM) calculations combined with continuum solvation models offer a robust approach.[10][11]
QM-Based pKa Prediction Workflow
The prediction relies on calculating the free energy change (ΔG) of the deprotonation reaction in solution.
Structure Optimization: The 3D structures of both the neutral form (B) and the protonated form (BH⁺) of the molecule are computationally optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G*.
Solvation Free Energy Calculation: The free energy of solvation for each optimized species (B and BH⁺) and for the proton (H⁺) is calculated using an implicit solvation model like the Conductor-like Polarizable Continuum Model (CPCM).[11] This step is crucial as it accounts for the stabilizing effect of the solvent (water).
Gas-Phase Free Energy Calculation: The gas-phase free energies of B and BH⁺ are calculated from the same optimized structures.
Thermodynamic Cycle: The pKa is calculated using the following thermodynamic cycle and equation:
Where G°sol is the standard free energy of the species in solution. This value is derived from the calculated gas-phase free energy and the solvation free energy. The value for the free energy of the proton in water is a well-established constant.
Caption: A generalized workflow for in silico pKa prediction.
Conclusion: A Synthesis of Theory and Practice
The basicity of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a foundational property that dictates its behavior in biological and pharmaceutical systems. Theoretical analysis indicates that the primary amino group is the center of basicity, with its pKa being a product of competing inductive effects from its alkyl, phenyl, and hydroxyl substituents. A pKa value in the range of 9.0-9.8 is anticipated, signifying that the molecule will exist predominantly in its protonated, cationic form at physiological pH.
For drug development professionals, this has direct implications:
The high degree of ionization at pH 7.4 suggests good aqueous solubility but potentially limited passive membrane permeability. Prodrug strategies might be considered to improve absorption.[5]
The cationic nature of the molecule will govern its interactions with biological targets, favoring binding sites with anionic or hydrogen-bond accepting character.
Salt formation for formulation will be straightforward, likely utilizing strong acids to produce stable, crystalline solids.
While computational methods provide excellent initial estimates, the gold-standard potentiometric titration method, as detailed in this guide, is recommended for obtaining a precise, reliable pKa value essential for regulatory submissions and late-stage development. The integration of both theoretical and experimental approaches provides the most complete understanding of a molecule's ionization properties, enabling a more informed and efficient drug development process.
References
Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa prediction: are we there yet? Theoretical Chemistry Accounts, 125(1-2), 3-21. [Link]
Cid, J., & García-Alvarez, J. (2024). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa–Activity Relationships. ACS Omega. [Link]
Liptak, M. D., & Shields, G. C. (2014). Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. Journal of Chemical Information and Modeling, 54(8), 2327-2337. [Link]
Nguyen, T. L., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4208. [Link]
Trboljevac, I., & Glavač, N. (2010). Simple Method for the Estimation of pKa of Amines. Chemical and Biochemical Engineering Quarterly, 24(4), 459-466. [Link]
U.S. Department of Defense. (1962). Spectrophotometric Determination of the pKa's of Some Aromatic Amines. Defense Technical Information Center. [Link]
Optibrium. (2020). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium White Paper. [Link]
Semantic Scholar. (2014). Figure 1 from Rationalization of the pKa Values of Alcohols and Thiols... Semantic Scholar. [Link]
Ho, J. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7523. [Link]
Quora. (2016). Why are amines more basic than alcohols?. Quora. [Link]
Pearson. (n.d.). How do amines differ from analogous alcohols in (a) odor... McMurry 8th Edition Ch 16 Problem 50. [Link]
PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem. [Link]
NCERT. (n.d.). Amines. NCERT Class 12 Chemistry Textbook. [Link]
Scilit. (2005). Synthesis and biological evaluation of 3-amino-propan-1-ol based poly(ether imine) dendrimers. Scilit. [Link]
National Institutes of Health. (n.d.). 3-Amino-2-phenylpropan-1-ol. PubChem. [Link]
(3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol: A Technical Guide for the Research Scientist
An In-Depth Technical Guide for Researchers Executive Summary: This guide provides a comprehensive technical overview of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, a chiral amino alcohol with significant potential as...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers
Executive Summary: This guide provides a comprehensive technical overview of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, a chiral amino alcohol with significant potential as a building block in pharmaceutical and materials science research. We will delve into its fundamental chemical and physical properties, explore its strategic importance in medicinal chemistry, present a representative synthetic protocol, and outline a robust workflow for its structural and purity verification. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for its effective application in complex synthetic programs.
Chemical Identity and Physicochemical Properties
(3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a chiral molecule whose utility is fundamentally tied to its specific three-dimensional structure. The molecule features a single stereocenter at the C3 position, which bears both an amino group and a phenyl ring. Adjacent to this is a quaternary carbon (C2) substituted with two methyl groups, a structural motif known to impart conformational rigidity and influence metabolic stability in drug candidates.
Table 1: Core Physicochemical and Identification Data
The "(3R)" designation is critical; enantiomeric purity is paramount in drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. The presence of a primary amine and a primary alcohol offers two distinct points for chemical modification, making it a versatile scaffold for library synthesis and lead optimization.
Strategic Importance in Medicinal Chemistry
The structural features of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol make it a valuable intermediate in drug discovery. Chiral 1,3-amino alcohols are privileged structures found in numerous biologically active compounds.
Chiral Scaffolding: It provides a stereo-defined framework upon which to build more complex molecules. The R-configuration at C3 can be used to control the orientation of substituents to achieve optimal binding with a biological target.
Pharmacophore Elements: The molecule contains key pharmacophoric elements: a basic amino group (potential for salt formation, hydrogen bonding), a hydroxyl group (hydrogen bond donor/acceptor), and an aromatic phenyl ring (potential for π-π stacking and hydrophobic interactions).
The Gem-Dimethyl Effect: The two methyl groups at the C2 position, adjacent to the chiral center, can induce a conformational preference in the molecule's backbone. This Thorpe-Ingold effect can pre-organize the molecule for receptor binding, potentially increasing potency and reducing entropic penalty upon binding. This structural feature can also sterically hinder adjacent metabolic soft spots, improving the pharmacokinetic profile of a derived drug candidate.
Synthesis and Stereochemical Control
While commercially available, understanding the synthesis of this molecule is crucial for custom modifications or scale-up. A common strategy for synthesizing chiral 1,3-amino alcohols involves the asymmetric reduction of a corresponding β-amino ketone. Below is a representative, field-proven protocol adapted from methodologies for similar structures[2]. The key is the use of a chiral catalyst to set the stereocenter during the reduction step.
Workflow for Asymmetric Synthesis
Caption: Proposed workflow for the asymmetric synthesis of the target compound.
This protocol is a representative example and should be optimized for specific laboratory conditions.
Catalyst Preparation: In a glovebox, add the precursor β-amino ketone (1.0 eq) and the chiral rhodium catalyst, such as [Rh(COD)(DuanPhos)]BF₄ (0.01 eq), to a high-pressure reactor vessel.
Reaction Setup: Seal the vessel and remove it from the glovebox. Evacuate the vessel and backfill with nitrogen gas three times. Add degassed methanol via syringe.
Hydrogenation: Pressurize the reactor with hydrogen gas to 10 atm and stir the reaction mixture vigorously at 30 °C.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed.
Workup: Carefully vent the reactor. Concentrate the reaction mixture under reduced pressure to remove the solvent.
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol.
Validation: Confirm the structure and determine the enantiomeric excess (ee) using chiral HPLC analysis.
Structural Elucidation and Quality Control
Given that some suppliers provide this product without analytical data, independent verification is a cornerstone of scientific integrity[1]. A multi-technique approach is required to unambiguously confirm the structure and assess purity.
Quality Control Workflow
Caption: A self-validating workflow for quality control and structural elucidation.
Predicted Spectroscopic Data
The following table outlines the expected signals for confirming the structure.
Table 2: Predicted Spectroscopic Characteristics
Technique
Functional Group
Expected Signal
¹H NMR
Phenyl-H
Multiplet at δ 7.2-7.4 ppm (5H)
CH-N
Doublet of doublets at δ ~3.5 ppm (1H)
CH₂-O
Two doublets of doublets (AB quartet) at δ ~3.3-3.6 ppm (2H)
OH, NH₂
Broad singlets, exchangeable with D₂O (3H total)
C(CH₃)₂
Two distinct singlets at δ ~0.9-1.1 ppm (6H)
¹³C NMR
Phenyl-C
Signals at δ 125-145 ppm
C-N
Signal at δ ~60-65 ppm
C-O
Signal at δ ~70-75 ppm
C(CH₃)₂
Signal at δ ~35-40 ppm
C(CH₃)₂
Two signals at δ ~20-25 ppm
IR (cm⁻¹)
O-H, N-H stretch
Broad peak at 3200-3500
C-H (sp³) stretch
2850-3000
C=C (Aromatic)
~1600, ~1450
C-O stretch
~1050
Mass Spec (ESI+)
[M+H]⁺
m/z = 180.27
Safety and Handling
Proper handling of all chemicals is essential for laboratory safety. Based on available data, this compound should be handled with care.
IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth[1]
P305 + P351 + P338 + P310
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor[1]
Storage and Handling:
Store in a cool, dry, well-ventilated area in a tightly sealed container.
Use in a chemical fume hood.
Avoid breathing dust, vapor, mist, or gas.
Avoid contact with skin and eyes.
References
Synthesis of 3-amino-1-phenyl-propan-1-ol ; PrepChem.com. [Link]
3-Amino-2-phenylpropan-1-ol ; PubChem, National Institutes of Health. [Link]
Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl) ; Beilstein Journal of Organic Chemistry. [Link]
3-Methylamino-3-phenylpropan-1-ol ; National Center for Biotechnology Information. [Link]
catalytic applications of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol in organic synthesis
This Application Note provides a comprehensive technical guide for the use of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol (CAS: 1174013-07-0 / 83900-03-2) in asymmetric organic synthesis. This compound represents a spe...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the use of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol (CAS: 1174013-07-0 / 83900-03-2) in asymmetric organic synthesis. This compound represents a specialized class of 1,3-amino alcohols designed with a gem-dimethyl structural motif to enhance catalytic efficiency and stereocontrol via the Thorpe-Ingold effect.
Executive Summary & Compound Profile
(3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a high-performance chiral auxiliary and ligand scaffold. Unlike simple phenylpropanol derivatives, this molecule incorporates a gem-dimethyl group at the C2 position . This structural modification is not merely cosmetic; it leverages the Thorpe-Ingold effect (gem-dimethyl effect) to restrict conformational flexibility, pre-organizing the molecule for metal binding. This results in tighter transition states, faster reaction rates, and often superior enantiomeric excess (ee) compared to non-methylated analogs.
Key Chemical Properties
Property
Specification
CAS Number
1174013-07-0 (General) / 83900-03-2 (>99% ee)
Formula
C₁₁H₁₇NO
MW
179.26 g/mol
Chirality
(3R)-Absolute Configuration
Structural Feature
C2-gem-dimethyl group (Conformational Lock)
Primary Applications
Asymmetric Alkylation, Transfer Hydrogenation, Oxazoline Synthesis
Mechanistic Insight: The Gem-Dimethyl Advantage
In catalytic cycles, the entropy loss upon metal coordination often penalizes binding affinity. The gem-dimethyl group in (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol reduces the degrees of freedom in the free ligand, making the formation of the metallacycle thermodynamically and kinetically more favorable.
Mechanistic Pathway Visualization
The following diagram illustrates the ligand's role in a typical Zinc-catalyzed alkylation, highlighting the rigid 6-membered transition state stabilized by the gem-dimethyl group.
Figure 1: Catalytic cycle for enantioselective alkylation showing the stabilization of the transition state by the ligand's rigid backbone.[1][2]
Application 1: Enantioselective Addition of Diethylzinc to Aldehydes
This is the benchmark reaction for 1,3-amino alcohols. The ligand forms a chiral complex with Zinc, directing the nucleophilic ethyl group to the Re-face of the aldehyde (for the 3R ligand, typically yielding S-alcohols, though this depends on specific spatial orientation).
Application 2: Asymmetric Transfer Hydrogenation (ATH)
The amino-alcohol motif is a precursor for Ru(II)-complexes used in the reduction of ketones. The gem-dimethyl group prevents catalyst deactivation via "arm-off" dissociation.
Protocol B: Ru-Catalyzed Reduction of Acetophenone
Catalyst Formation (In Situ): In a dry vial, mix [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol) and the Ligand (2.2 mg, 0.012 mmol) in iPrOH (2 mL). Heat at 80 °C for 20 minutes. The solution typically turns deep orange/red.
Reaction Setup: Cool the catalyst solution to room temperature. Add Acetophenone (120 mg, 1.0 mmol) and diluted KOH in iPrOH (0.1 mL of 0.1M stock).
Hydrogenation: Dilute to a total volume of 5 mL with iPrOH. Stir at room temperature open to a bubbler (to release pressure if necessary, though usually done in a closed vessel).
Monitoring: Monitor by GC. The reaction is reversible; do not run indefinitely or equilibrium will erode ee.
Workup: Filter through a short pad of silica to remove Ruthenium. Concentrate the filtrate.
Application 3: Synthesis of Chiral Oxazolines
Beyond catalysis, this molecule is a premium building block for Chiral Oxazolines (Box ligands), which are ubiquitous in C-H activation and Lewis Acid catalysis.
Advantage: The 4,4-dimethyl substitution on the oxazoline ring (derived from the 2,2-dimethyl on the alcohol) creates a highly hindered quadrant, essential for high stereoselectivity in subsequent Copper or Palladium catalyzed reactions.
Comparison with Standard Ligands
Feature
Standard (3-Amino-3-phenylpropan-1-ol)
(3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol
Conformational Freedom
High (Flexible chain)
Low (Rigid / Locked)
Catalytic Activity
Moderate
High (Entropically favored)
Solubility
Good
Excellent (Lipophilic dimethyl)
Cost
Low
Moderate (Specialized)
References
Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. Link
Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766. Link
Sigma-Aldrich Product Data. (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. CAS 1174013-07-0. Link
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Link
Application Notes and Protocols: Reductive Amination Procedures Involving (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol
Introduction: The Strategic Importance of Chiral Amines and Reductive Amination Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1] Thei...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Chiral Amines and Reductive Amination
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1] Their stereochemistry often dictates the efficacy and safety of the final drug product. (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a valuable chiral amino alcohol, and its incorporation into larger molecules via reductive amination offers a robust and versatile method for creating complex chiral amines. Reductive amination, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-nitrogen bond by converting a carbonyl group into an amine through an intermediate imine. This one-pot reaction is widely favored for its efficiency, mild reaction conditions, and compatibility with a diverse range of functional groups.[2]
This guide provides a comprehensive overview of the principles and practical procedures for the reductive amination of various carbonyl compounds using (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. We will delve into the mechanistic underpinnings of the reaction, explore the selection of appropriate reagents, and present detailed, field-tested protocols for researchers, scientists, and drug development professionals.
Mechanistic Insights: The "How" and "Why" of Reductive Amination
Reductive amination is a sequential process that involves two key transformations within a single reaction vessel:
Imine Formation: The reaction commences with the nucleophilic attack of the primary amine of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol on the electrophilic carbonyl carbon of an aldehyde or ketone. This initially forms a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields an imine (or a Schiff base).[3] This equilibrium can be driven towards the imine by removing water, often facilitated by a dehydrating agent or azeotropic distillation, although in many modern protocols this is not strictly necessary.
Reduction of the Imine: The newly formed imine is then reduced to the corresponding secondary amine.[3][4] This reduction is typically achieved using a mild and selective reducing agent that preferentially reduces the C=N double bond of the imine over the C=O bond of the starting carbonyl compound.[4]
Figure 1: General workflow of a reductive amination reaction.
Selecting the Optimal Reducing Agent: A Critical Decision
The choice of reducing agent is paramount to the success of a reductive amination. The ideal reagent should be selective for the imine or iminium ion over the carbonyl starting material, be effective under mild conditions, and be compatible with a wide range of functional groups.
High selectivity for imines over ketones/aldehydes, effective in various solvents (DCE, THF, CH₂Cl₂), does not require strict pH control, and is less toxic than its cyanoborohydride counterpart.[5][6][7]
Effective and selective for iminium ions at mildly acidic pH.[4][8]
Highly toxic (releases cyanide gas under acidic conditions), and requires careful pH control.[5]
Sodium Borohydride (NaBH₄)
A more powerful reducing agent.
Inexpensive and readily available.
Can reduce the starting aldehyde or ketone if not used carefully in a two-step procedure.[4][9]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni)
Heterogeneous or homogeneous catalysis.
"Green" and atom-economical.
May require specialized equipment (hydrogenator), and the catalyst can sometimes be sensitive to functional groups.
For most applications involving (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its high selectivity, operational simplicity, and enhanced safety profile.[5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reductive amination of aldehydes and ketones with (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol.
Protocol 1: General Procedure for Reductive Amination of an Aldehyde using Sodium Triacetoxyborohydride
This protocol is a robust starting point for the reaction of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol with a variety of aldehydes.
Figure 2: Workflow for the reductive amination of an aldehyde.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
To a stirred solution of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol (1.0 equiv) in anhydrous DCE (or DCM), add the aldehyde (1.0-1.2 equiv).
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
Add sodium triacetoxyborohydride (1.2-1.5 equiv) to the reaction mixture in one portion.
Continue to stir the reaction at room temperature and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the product as necessary, typically by column chromatography on silica gel.
Protocol 2: Reductive Amination of a Ketone using Sodium Triacetoxyborohydride with an Acid Catalyst
The reductive amination of ketones can be slower than that of aldehydes due to steric hindrance. The addition of a catalytic amount of acetic acid can facilitate the formation of the iminium ion, thereby accelerating the reaction.[9]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
In a round-bottom flask, dissolve (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol (1.0 equiv) and the ketone (1.0-1.2 equiv) in anhydrous DCE (or DCM).
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv) to the mixture.
Stir the reaction at room temperature for 1-2 hours to promote the formation of the iminium ion.
Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to control any potential exotherm.
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
Work-up the reaction as described in Protocol 1 (steps 5-8).
Troubleshooting and Key Considerations
Incomplete Reaction: If the reaction stalls, consider adding a further portion of the reducing agent. For ketones, increasing the amount of acetic acid or gently heating the reaction mixture may be beneficial.
Side Reactions: The primary side reaction is the reduction of the carbonyl starting material. This is minimized by using a selective reducing agent like NaBH(OAc)₃.[5] If using NaBH₄, a two-step procedure where the imine is formed first, followed by cooling and addition of the reducing agent, is recommended to prevent this.[9]
Stereochemistry: Since (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a chiral starting material, the reaction will produce a diastereomeric product if the carbonyl compound is prochiral. The diastereomeric ratio will depend on the specific substrates and reaction conditions.
Solvent Choice: While DCE and DCM are common solvents, other options like tetrahydrofuran (THF) and acetonitrile can also be employed.[6] The choice of solvent can influence reaction rates and solubility.
Conclusion
Reductive amination is a powerful and reliable method for the synthesis of complex chiral amines from (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. By understanding the underlying mechanism and carefully selecting the appropriate reagents and conditions, researchers can efficiently generate a diverse range of valuable molecules for pharmaceutical and chemical research. The protocols provided herein serve as a robust starting point for the successful implementation of this important transformation.
References
ACS Publications. (2018, October 26). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases.
Benchchem. A Head-to-Head Battle of Hydrides: STAB vs.
Sigma-Aldrich. Sodium Triacetoxyborohydride.
Benchchem. A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol.
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
CHIMIA. (2013). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines.
Organic Chemistry Portal.
MDPI. (2021, August 14).
MDPI. (2012, May 3).
Master Organic Chemistry. (2022, March 7).
PubMed. (2008, March 15). New stereoselective titanium reductive amination synthesis of 3-amino and polyaminosterol derivatives possessing antimicrobial activities.
Frontiers. (2021, November 26). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis.
Synthesis of Novel Chiral Ligands from (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol: A Guide to Application and Protocol
Abstract This technical guide provides a comprehensive overview of the synthesis and potential applications of a new class of chiral ligands derived from the versatile and sterically hindered amino alcohol, (3R)-3-Amino-...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the synthesis and potential applications of a new class of chiral ligands derived from the versatile and sterically hindered amino alcohol, (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and asymmetric catalysis. We will explore the synthesis of two prominent classes of ligands: Bis(oxazolines) (BOX) and Phosphine-oxazolines (PHOX). This guide will furnish detailed, step-by-step protocols, elucidate the rationale behind experimental designs, and present potential catalytic applications, thereby providing a self-validating framework for the synthesis and utilization of these novel chiral ligands.
Introduction: The Potential of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol as a Chiral Precursor
The quest for novel chiral ligands is a perpetual endeavor in the field of asymmetric catalysis, driven by the need for highly efficient and selective catalysts for the synthesis of enantiomerically pure compounds, a cornerstone of modern drug discovery.[1][2] The starting chiral precursor plays a pivotal role in defining the steric and electronic properties of the resulting ligand, which in turn dictates its catalytic performance.
(3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a particularly promising yet underexplored chiral building block. Its unique structural features, including a stereogenic center bearing a phenyl group, a gem-dimethyl moiety providing significant steric hindrance, and two distinct functional groups (amino and hydroxyl), offer a unique scaffold for the design of novel bidentate and potentially tridentate chiral ligands. The rigidity imparted by the gem-dimethyl group is anticipated to create a well-defined chiral pocket around a metal center, potentially leading to high levels of enantioselectivity in catalytic reactions.
This guide will focus on the synthesis of two major classes of C2-symmetric ligands: Bis(oxazoline) (BOX) and Phosphine-oxazoline (PHOX) ligands, which are renowned for their broad applicability in a plethora of asymmetric transformations.[3]
Synthesis of Bis(oxazoline) (BOX) Ligands
Bis(oxazoline) ligands are a class of privileged C2-symmetric chiral ligands that have found widespread use in asymmetric catalysis.[4] The synthesis of BOX ligands from chiral amino alcohols is a well-established methodology, typically involving the condensation of the amino alcohol with a dicarboxylic acid derivative or a dinitrile.
Rationale for Synthetic Approach
The most direct and efficient method for the synthesis of BOX ligands from (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol involves a one-pot condensation with a suitable dinitrile, such as malononitrile, catalyzed by a Lewis acid like zinc triflate. This approach is favored due to its operational simplicity, high yields, and the commercial availability of the starting materials. The Lewis acid activates the nitrile groups, facilitating nucleophilic attack by the amino group of the amino alcohol, followed by cyclization to form the oxazoline rings.
Experimental Workflow: Synthesis of a Methylene-Bridged BOX Ligand
The following workflow describes the synthesis of a methylene-bridged bis(oxazoline) ligand from (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol.
Technical Application Note: Chemoselective N-Alkylation of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol
This Application Note is designed for researchers and process chemists requiring high-fidelity protocols for the N-alkylation of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol . The guide prioritizes chemoselectivity (N-...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists requiring high-fidelity protocols for the N-alkylation of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol .
The guide prioritizes chemoselectivity (N- vs. O-alkylation) and stereochemical retention (preventing racemization of the benzylic C3 center) in the presence of significant steric hindrance from the gem-dimethyl group.
Executive Summary & Strategic Analysis
The substrate (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol presents a unique "perfect storm" of synthetic challenges:
Steric Congestion: The amine is situated at a benzylic position (C3) adjacent to a quaternary gem-dimethyl center (C2). This neopentyl-like environment significantly retards nucleophilic attack, making standard
kinetics sluggish.
Chemoselectivity: The molecule contains both a primary alcohol and a primary amine. While amines are generally more nucleophilic, the steric bulk at the nitrogen can invert this reactivity profile, favoring O-alkylation under basic conditions.
Stereochemical Integrity: The C3 stereocenter is benzylic. Harsh basic conditions or high temperatures risk racemization via deprotonation/reprotonation mechanisms.
Decision Matrix: Selecting the Right Route
Feature
Route A: Reductive Amination
Route B: Boron-Templated Alkylation
Route C: Direct Alkylation ()
Mechanism
Imine formation Hydride reduction
Chelate formation Deprotonation Alkylation
Nucleophilic substitution
Selectivity
High (Exclusive N-alkylation)
Very High (O-protected by template)
Low (Risk of O-alkylation)
Steric Tolerance
Medium (Requires Lewis Acid activation)
High (Intramolecular delivery)
Low (Slow kinetics)
Risk Profile
Low (Mild conditions)
Medium (Moisture sensitive reagents)
High (Over-alkylation/Racemization)
Recommendation
Primary Choice for alkyl groups
Specialist Choice for complex halides
Discouraged
Mechanistic Visualization
The following diagram illustrates the competing pathways and the steric "shield" created by the gem-dimethyl group.
Figure 1: Synthetic pathways for N-alkylation. Route A and B bypass the chemoselectivity issues inherent in Route C.
Protocol A: Lewis Acid-Promoted Reductive Amination
Best for: Introduction of Methyl, Ethyl, Isopropyl, or Benzyl groups.
Rationale: The gem-dimethyl group hinders the initial attack of the amine on the aldehyde. Standard conditions (mixing amine + aldehyde + reducing agent) often fail to form the imine fully. We use Titanium(IV) Isopropoxide (
) as a Lewis Acid and water scavenger to force imine formation before reduction.
), dissolve the Substrate (1.0 equiv) in anhydrous THF (0.2 M concentration).
Add the Carbonyl compound (1.1 equiv).
Add
(1.2 equiv) dropwise. Note: The solution may turn slightly yellow/orange.
Stir at Room Temperature (20-25°C) for 6–12 hours.
Checkpoint: Monitor by TLC or LC-MS. You must see the disappearance of the starting amine mass (m/z 180) and appearance of the imine mass. If conversion is low, heat to 40°C.
Reduction:
Cool the reaction mixture to 0°C .
Caution: Add
(2.0 equiv) portion-wise. (Alternatively, use if acid-sensitive groups are present, but is usually sufficient after Ti-activation).
Add Methanol (2 mL per mmol substrate) carefully to the mixture to solubilize the borohydride.
Allow to warm to Room Temperature and stir for 2 hours.
Work-up (Titanium Quench):
Crucial Step: Quench by adding 1N NaOH or saturated aqueous Rochelle’s salt (Sodium Potassium Tartrate).
Stir vigorously for 1 hour until the biphasic mixture becomes clear (Titanium salts solubilize).
Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over
, and concentrate.
Purification:
Flash chromatography (DCM/MeOH/NH4OH).
Protocol B: Boron-Templated Selective Alkylation
Best for: Alkylation with complex alkyl halides or when reductive amination is impossible (e.g., no corresponding aldehyde exists).
Rationale: This method utilizes the 1,3-amino alcohol motif to form a rigid bicyclic chelate with 9-BBN (9-Borabicyclo[3.3.1]nonane). This "locks" the oxygen and activates the nitrogen, permitting clean
Reagent: 9-BBN dimer (0.55 equiv, equivalent to 1.1 equiv monomer)
Base: Potassium tert-butoxide (
) or KHMDS (1.1 equiv)
Electrophile: Alkyl Halide (R-X) (1.1 equiv)
Solvent: Anhydrous THF
Step-by-Step Procedure
Template Formation:
Dissolve Substrate in anhydrous THF (0.1 M) under Argon.
Add 9-BBN dimer (0.55 equiv) as a solid or solution.
Reflux the mixture for 1 hour.
Mechanism:[1][2][3][4][5] The Boron coordinates to both N and O, releasing
. This forms a stable oxazaborinane intermediate.
Deprotonation & Alkylation:
Cool the mixture to 0°C .
Add Base (
, 1.1 equiv). Stir for 15 mins. The Boron-complexed amine is now deprotonated to an amide-like anion, which is highly nucleophilic but sterically directed.
Add the Alkyl Halide (1.1 equiv).
Allow to warm to Room Temperature (or reflux if the halide is hindered) and monitor consumption of the intermediate.
Deprotection (Hydrolysis):
Once alkylation is complete, add Ethanolamine (5 equiv) or 3N HCl (carefully) to break the Boron complex.
Reflux for 1 hour to ensure full cleavage of the B-N and B-O bonds.
Work-up:
Basify (if acid used) to pH > 10.
Extract with DCM. The Boron residues usually wash away or precipitate.
Analytical Validation Parameters
To ensure the protocol's success, the following quality attributes must be verified:
Parameter
Method
Acceptance Criteria
Identity
1H NMR (DMSO-d6 or CDCl3)
Shift of signal; appearance of N-alkyl signals.
Chemoselectivity
LC-MS / NMR
Absence of O-alkylated peaks (check chemical shift of ).
Enantiomeric Purity
Chiral HPLC
>98% ee. (Compare with racemic standard).
Residual Boron
ICP-MS (if Method B used)
< 10 ppm (for pharma applications).
Note on NMR: In the starting material, the gem-dimethyl groups often appear as two distinct singlets due to the chirality at C3 making them diastereotopic. Upon N-alkylation, this magnetic non-equivalence often increases.
References
Reductive Amination of Hindered Amines
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.
Boron-Templated Alkylation (1,3-Amino Alcohols)
Bar-Haim, G., & Kol, M. "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN."[6] Organic Letters, 2004, 6(20), 3549–3551.
General Review on Amine Synthesis
Ricci, A. (Ed.).[6] Amino Group Chemistry: From Synthesis to the Life Sciences. Wiley-VCH, 2008. (Chapter on Chemoselective Alkylation).
Green Chemistry Approaches (Hydrogen Borrowing)
Hamid, M. H., Slatford, P. A., & Williams, J. M. "Borrowing Hydrogen in the Activation of Alcohols."[4][7][8] Advanced Synthesis & Catalysis, 2007, 349, 1555.
Technical Support Center: Synthesis of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol
Welcome to the technical support hub for the synthesis of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. This guide is designed for researchers, chemists, and process development professionals to address common challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support hub for the synthesis of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. This guide is designed for researchers, chemists, and process development professionals to address common challenges and optimize synthetic outcomes. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you troubleshoot effectively and improve your yield and stereoselectivity.
Introduction: The Importance of a Chiral Building Block
(3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a valuable chiral building block in medicinal chemistry. The precise three-dimensional arrangement of its stereocenter is often critical for the biological activity of the final active pharmaceutical ingredient (API). Achieving high enantiomeric purity in a robust and scalable manner is therefore the primary goal for any synthetic chemist working with this molecule.
This guide is structured to first provide a strategic overview of the synthetic landscape, followed by a detailed FAQ and Troubleshooting section to address specific experimental hurdles.
Section 1: Overview of Synthetic Strategies
The synthesis of this chiral amino alcohol primarily revolves around three core strategies for establishing the critical (R)-stereocenter. The choice of strategy often depends on available starting materials, scalability requirements, and the desired level of enantiopurity.
Caption: Primary synthetic routes to (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the synthesis.
Q1: My overall yield is consistently low. What are the most critical steps to investigate?
A: Low yield can stem from multiple points in the synthesis. The most common culprits are:
Incomplete Reduction: The reduction of the carbonyl group to the alcohol or the intermediate imine/enamine to the amine can be sluggish. Ensure your reducing agent is fresh and active, and the reaction is run to completion (monitor by TLC or LC-MS).
Side Reactions: Dehydration of the alcohol or over-reduction of the phenyl ring (under harsh hydrogenation conditions) can occur.
Purification Losses: The product is an amino alcohol, which can be highly polar and sometimes water-soluble, leading to losses during aqueous workup and extraction. Ensure proper pH adjustment and use appropriate extraction solvents. Recrystallization, while excellent for purification, can also significantly reduce the isolated yield if conditions are not optimized.
Q2: My enantiomeric excess (ee) is poor. How can I improve the stereoselectivity?
A: This is the central challenge. Poor enantioselectivity usually points to issues with your chosen asymmetric method:
Asymmetric Reduction: The choice of chiral catalyst or ligand is paramount. The temperature of the reaction is also critical; lower temperatures often lead to higher enantioselectivity. Ensure your reagents and solvents are anhydrous, as water can interfere with the catalyst's chiral environment.[1]
Chiral Auxiliary: The steric bulk and electronic properties of the auxiliary dictate the facial selectivity of the reaction.[2] Ensure the auxiliary is of high enantiomeric purity itself. Incomplete removal of the auxiliary can also complicate purification and analysis.
Chiral Resolution: If you are resolving a racemic mixture, the choice of resolving agent and crystallization solvent is key. Ensure you are allowing the diastereomeric salt to equilibrate and crystallize slowly to achieve maximum separation. An enzymatic resolution might offer higher selectivity.[3]
Q3: I am seeing an unexpected byproduct that is less polar than my product on the TLC plate. What could it be?
A: A common, less polar byproduct is the elimination product, where the hydroxyl group is lost to form an alkene. This is often promoted by acidic conditions or heat, especially during distillation or workup. To mitigate this, use milder conditions, maintain a neutral or slightly basic pH during workup, and avoid excessive heat.
Section 3: In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific experimental problems.
Problem 1: Asymmetric Reduction of the Aminoketone Yields Low Enantiomeric Excess (ee)
Symptoms: The final product shows a nearly racemic or low ee value when analyzed by chiral HPLC or NMR with a chiral shift reagent.
purification methods for (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol crude mixtures
Technical Support Center: Purification of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol Executive Summary: The Molecule's "Personality" Before troubleshooting, you must understand the physicochemical behavior of (3R)-3-A...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol
Executive Summary: The Molecule's "Personality"
Before troubleshooting, you must understand the physicochemical behavior of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol .
Amphiphilic Nature: It possesses a lipophilic domain (phenyl + gem-dimethyl) and a hydrophilic domain (amine + alcohol). This often leads to "rag layers" or emulsions during extraction.
Basicity: The primary amine is moderately basic (
). It will be protonated and water-soluble at neutral/acidic pH, and free-based (organic-soluble) only at high pH (>12).
Chirality: The (3R) center is sensitive. Avoid high temperatures (>80°C) in strong base to prevent potential racemization, although the gem-dimethyl group provides some steric protection.
Ticket #001: Yield Loss During Aqueous Workup
User Report: "I reduced the starting amino acid ester using LiAlH4. After quenching and extraction with Ethyl Acetate, my yield is only 40%. The aqueous layer is cloudy."
Scientist Diagnosis:
The product is likely trapped in the aqueous phase or the aluminum salts. Amino alcohols are notorious for coordinating with Aluminum/Boron species, forming "sticky" complexes that resist extraction. Furthermore, Ethyl Acetate is often too non-polar for efficient extraction of small amino alcohols.
Troubleshooting Protocol:
The "Salting Out" Modification:
Saturate the aqueous phase with NaCl. This increases the ionic strength, forcing the organic amino alcohol out of the water (Hofmeister effect).
Solvent Switch:
Stop using pure Ethyl Acetate.
Recommended Solvent System: Dichloromethane (DCM) or a mixture of CHCl3:Isopropanol (3:1) . The alcohol co-solvent disrupts hydrogen bonding between the product and water.
The pH Criticality:
Ensure the aqueous phase pH is adjusted to >12 using 50% NaOH. You must be significantly above the
of the amine to ensure it is 100% in the free-base form.
Visual Workflow: Optimized Extraction Strategy
Caption: Figure 1.[1] Acid-Base extraction logic designed to sequester the amino alcohol in the aqueous phase during impurity removal, then release it for isolation.
Ticket #002: Improving Enantiomeric Excess (ee%)
User Report: "My crude isolated solid has an ee of 88%. I need >98% for the next step. Recrystallizing the free base from hexanes didn't work."
Scientist Diagnosis:
Recrystallizing the free base of low-melting amino alcohols is often inefficient because the crystal lattice is "loose" and tolerates impurities. The standard industry solution is Salt Formation . A crystalline salt lattice is much more discriminating, rejecting the wrong enantiomer (S-isomer) to the mother liquor.
Protocol: The "Salt Switch" Technique
Option A: HCl Salt Recrystallization (Cost-Effective)
Dissolve crude free base in minimal dry Ethanol or Methanol.
Add 1.05 equivalents of HCl (4M in Dioxane or concentrated aqueous).
Evaporate to dryness to get the crude salt.
Recrystallization Solvent: Boiling Isopropanol (IPA) or Acetonitrile/Ethanol (9:1) .
Cool slowly to 0°C. Filter.
Mechanism:[2][3][4] The racemate often has higher solubility than the pure enantiomer salt, or forms a conglomerate that can be purified.
Option B: Classical Resolution (If ee is very low)
If the starting ee is <80%, use a chiral acid to form diastereomeric salts.
Resolving Agent:Dibenzoyl-D-tartaric acid or (S)-Mandelic acid .
Solvent: Ethanol/Water mixtures.
The (3R)-amine will form a salt with the chiral acid that has different solubility than the (3S)-amine salt.
Data: Solvent Efficiency for Amino Alcohol Salts
Solvent System
Polarity
Success Rate
Notes
Isopropanol (IPA)
Medium
High
Best balance for HCl salts.
Ethanol/EtOAc
Medium
Moderate
Good for tartrate salts.
Toluene
Low
Low
Salts are usually insoluble; use as anti-solvent.
Acetonitrile
Medium
High
Excellent for removing colored impurities.
Ticket #003: Removal of Colored Impurities
User Report: "The product is chemically pure by NMR, but it's a dark brown oil/solid. Subsequent coupling reactions are failing."
Scientist Diagnosis:
Trace oxidation products (quinone-like structures) or polymerized protecting groups can poison catalysts in downstream steps. These are often potent catalyst inhibitors even at ppm levels.
Purification Protocol: The Silica "Plug"
Do not run a full gradient column unless necessary. Use a "catch and release" strategy.
Pack: A short pad of Silica Gel (Type 60).
Load: Dissolve crude in DCM and load.
Wash: Flush with 100% DCM (removes non-polar colored tars).
Elute: Switch to DCM:MeOH:NH4OH (90:9:1) .
Note: The Ammonium Hydroxide is crucial. It deprotonates the silica silanols, preventing the amine product from "streaking" or sticking irreversibly to the column.
Ticket #004: Storage and Stability
User Report: "Can I store the free base on the shelf?"
Scientist Response:Negative. Primary amino alcohols are prone to:
Carbonate Formation: They absorb CO2 from the air to form carbamates/carbonates.
Oxidation: The amine can oxidize to the N-oxide or imine over time.
Recommendation:
Always store as the HCl salt or Oxalate salt . If you must store the free base, keep it under Argon at -20°C.
Visual Workflow: Salt Formation Decision Tree
Caption: Figure 2.[1] Decision matrix for selecting between simple salt formation vs. chiral resolution based on initial purity.
References
Synthesis and Isolation of Amino Alcohols
BenchChem.[5] (2025).[5] "Discovery and synthesis of chiral amino alcohols." Retrieved from .
Blaskovich, M. et al.[1] (2008).[1][6] "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity." The Open Organic Chemistry Journal. .
Purification Methodologies (Patents)
Poli, S. et al. (2001).[7] "Process for the purification of 3-amino-1,2-propanediol derivatives." World Intellectual Property Organization, WO2001058848A1. .
Merck Patent GmbH. (2000). "3-amino-3-arylpropan-1-ol-derivates, their preparation and use." European Patent Office, EP1043306A2. .
General Recrystallization Techniques
University of Massachusetts Amherst. (n.d.). "Recrystallization Guide for Organic Solids." .
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for CAS 1174013-07-0 before handling.
overcoming steric hindrance in (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol reactions
Topic: Overcoming Steric Hindrance in Functionalization & Cyclization Ticket ID: #GEM-DM-3R-PHY Status: Open Priority: High (Blocker in Lead Optimization) System Overview: The "Gem-Dimethyl" Paradox Welcome to the techni...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Steric Hindrance in Functionalization & Cyclization
Ticket ID: #GEM-DM-3R-PHY
Status: Open
Priority: High (Blocker in Lead Optimization)
System Overview: The "Gem-Dimethyl" Paradox
Welcome to the technical guide for (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol . If you are experiencing low yields or stalled reactions, you are likely fighting the molecule's geometry.
This scaffold presents a unique "Push-Pull" Steric Profile :
The Intermolecular Blockade (The Problem): The C2 gem-dimethyl group creates a "neopentyl-like" environment for the C1-alcohol and a crowded environment for the C3-amine. This severely retards intermolecular attacks (
, esterification).
The Intramolecular Acceleration (The Solution): Conversely, this same bulk compresses the internal bond angle (The Thorpe-Ingold Effect ), drastically accelerating cyclization reactions.
This guide provides the protocols to bypass the blockade and leverage the acceleration.
Troubleshooting Module: N-Functionalization (The Amine)
Issue: Low conversion during Amide Coupling or Reductive Amination.
Root Cause: The amine at C3 is benzylic and adjacent to a quaternary carbon (C2). The transition state for nucleophilic attack is crowded, preventing the approach of bulky electrophiles.[1]
Protocol A: High-Efficiency Acylation (The "Turbo" Method)
Standard EDC/NHS couplings often fail here. You must switch to high-energy electrophiles with nucleophilic catalysis.
Step-by-Step Workflow:
Activation: Do not use carboxylic acids directly. Convert your acid to an Acid Chloride (using
/ DMF cat.) or a Mixed Anhydride (using Isobutyl chloroformate).
Mechanistic Insight: DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to the steric bulk of the incoming amine than the neutral anhydride.
Solvent: Use DCM or 1,2-Dichloroethane . Avoid THF if possible (can coordinate and reduce reactivity).
Thermal Boost: If reaction stalls at RT, heat to 60°C in a sealed tube or use Microwave Irradiation (100°C, 10 min).
Protocol B: Reductive Alkylation
Avoid ketones if possible. The formation of the iminium ion is the rate-limiting step and is disfavored by the adjacent gem-dimethyl group.
Workaround: Use Aldehydes only. If a secondary alkyl group is needed, synthesize the amide first (Protocol A) and reduce it with
or .
Troubleshooting Module: O-Functionalization (The Alcohol)
Issue: Inability to tosylate or alkylate the C1-hydroxyl group.
Root Cause: The C1 position is a Neopentyl Alcohol .
Structure:
.
reactions at neopentyl centers are to times slower than ethyl groups due to -branching blocking the backside attack trajectory.
Protocol C: The "Super-Leaving Group" Strategy
Standard Tosylation (TsCl/Pyridine) will likely fail or require days of reflux, leading to decomposition.
Recommended Reagent:Triflic Anhydride (
)
Cooling: Cool solution of amino-alcohol (N-protected) in DCM to -78°C .
Base: Add 2,6-Lutidine (non-nucleophilic base, prevents side reactions).
Addition: Add
slowly.
Reaction: Allow to warm only to 0°C .
Why this works: Triflation is extremely fast and exothermic, overcoming the neopentyl energy barrier through high enthalpic driving force.
Protocol D: Etherification via Phase Transfer
For alkylation (O-benzylation/methylation), classical NaH/THF conditions often stall.
Alternative: Use 50% NaOH / Toluene with TBAB (Tetrabutylammonium bromide) (10 mol%) as a phase transfer catalyst.
Mechanism:[2][3] The interfacial mechanism allows for the generation of a "naked" alkoxide in the organic phase, which is significantly more nucleophilic.
Troubleshooting Module: Cyclization (The "Sweet Spot")
Issue: Unexpectedly rapid reaction or "impurities" that are actually cyclic products.
Insight: The Thorpe-Ingold Effect (Angle Compression) works in your favor here. The bulky methyl groups at C2 compress the C1-C2-C3 bond angle (
), bringing the Amine and Alcohol closer together.
Application: Synthesis of Oxazinones (Cyclic Carbamates).
Reagent: Triphosgene or CDI (Carbonyldiimidazole).
Condition: This reaction is often faster than in non-substituted analogs. If you observe low yields, it is likely due to hydrolysis of the reagent by wet solvent, not steric hindrance.
Fix: Ensure strictly anhydrous conditions.
Visualizing the Mechanism
The following diagram illustrates the decision matrix for overcoming the steric barriers.
Caption: Decision tree for optimizing reaction conditions based on the specific steric challenges of the 3-amino-2,2-dimethyl-3-phenylpropan-1-ol scaffold.
Comparative Data: Leaving Group Efficiency
When attempting to substitute the C1-Alcohol (Neopentyl position), the choice of leaving group is critical.
Leaving Group (LG)
Relative Rate () on Neopentyl Systems
Outcome on this Scaffold
Recommendation
Bromide (-Br)
1 (Reference)
< 5% Yield (24h)
Avoid
Tosylate (-OTs)
~0.8
Decomposition / Rearrangement
Not Recommended
Mesylate (-OMs)
~1.2
Slow, requires high heat
Caution
Triflate (-OTf)
~100,000
High Yield (< 1h)
Highly Recommended
Frequently Asked Questions (FAQ)
Q: I'm seeing a byproduct where the phenyl ring seems to have migrated. What happened?A: This is likely a Wagner-Meerwein rearrangement . When you create a carbocation at the neopentyl position (C1)—often by trying to force a reaction with heat or strong acid—the adjacent phenyl group at C3 or a methyl from C2 can migrate to stabilize the charge.
Fix: Avoid acidic conditions and carbocation intermediates. Stick to
-like conditions with strong nucleophiles (Triflates) or basic conditions.
Q: Can I use reductive amination with acetone to put an isopropyl group on the amine?A: Extremely difficult. The formation of the ketimine intermediate is sterically disfavored between the gem-dimethyl of the acetone and the gem-dimethyl of your scaffold.
Fix: Use 2-bromopropane with DIPEA in DMF at elevated temperatures (80°C), or synthesize the amide and reduce it.
Q: Why does the cyclization to the oxazinone happen so fast?A: This is the Thorpe-Ingold Effect (also known as the gem-dialkyl effect).[4] The two methyl groups at C2 repel each other, widening the C1-C2-C3 angle outside the ring, which compresses the internal angle, pushing the amine and alcohol closer together. This lowers the entropy of activation (
) for ring closure.
References
Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (See Section on "Reactivity of Neopentyl Systems"). Link
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of spiro-Compounds. Part I. spiro-Cyclopentane-1,1-succinic acid. Journal of the Chemical Society, Transactions, 107, 1080–1106. (Foundational paper on Thorpe-Ingold Effect). Link
Sigma-Aldrich. (n.d.). 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol Product Specification. (Confirmation of structure and physical properties).[5][6] Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Diagnostic and resolution strategies for cyclization failures in neopentyl-like
-amino alcohols.
Target Molecule: (2R)-3,3-dimethyl-2-phenylazetidine (and derivatives).
Audience: Synthetic Chemists, Process Development Scientists.[1]
Executive Summary: The "Neopentyl Wall"
If you are encountering low yields, unreacted starting material, or complex mixtures when attempting to cyclize (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol , you are likely battling the Neopentyl Effect .
While the gem-dimethyl group typically accelerates cyclization via the Thorpe-Ingold effect (compressing the bond angle to bring reactive centers closer), in this specific molecule, it introduces severe steric hindrance at the electrophilic site. The hydroxyl group is located on a primary carbon adjacent to a quaternary center (the 2,2-dimethyl position). This creates a "neopentyl" system where
displacement is kinetically retarded by a factor of compared to standard primary alcohols.
This guide provides high-E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) protocols to overcome this kinetic barrier while preserving the sensitive benzylic stereocenter.
Diagnostic Matrix: Identify Your Failure Mode
Before altering conditions, match your experimental observation to the likely chemical cause using the table below.
Observation
Chemical Diagnosis
Root Cause
Recommended Action
No Reaction (SM recovered)
Activation Failure
The alcohol is too sterically hindered to form the Mesylate/Tosylate, or the Amine is quenching the reagent.
Switch to Triflic Anhydride () or protect the amine.
Intermediate Stalls (LG formed, no ring)
Displacement Failure
The amine cannot penetrate the neopentyl steric shield to displace the leaving group (LG) at standard temps.
Increase temperature (reflux) or switch to a better LG (Triflate/Iodide).
Racemization (Loss of ee)
Pathway Leakage
Benzylic cation formation. The leaving group left before the amine attacked, or reaction conditions were too acidic.
Concentration is too high; intermolecular attack is outcompeting the strained 4-membered ring closure.
Implement High Dilution conditions (<0.05 M).
Visual Troubleshooting Logic
The following decision tree outlines the logical flow for optimizing this specific cyclization.
Figure 1: Decision tree for troubleshooting azetidine formation from neopentyl amino alcohols.
Technical Deep Dive & Protocols
The Core Challenge: Neopentyl Substitution
The carbon bearing the hydroxyl group is a neopentyl center . In classic physical organic chemistry, neopentyl halides undergo
reactions at rates up to slower than ethyl halides due to the steric clash between the incoming nucleophile and the -methyl groups [1].
Implication: Standard Mitsunobu conditions (
/DIAD) or mild mesylations often fail because the activation step works, but the ring closure (displacement) is too slow, allowing side reactions to dominate.
Protocol A: The "Nuclear Option" (Triflate Activation)
Best for: Stubborn substrates where Mesylates form but don't cyclize.
Mechanism: The triflate (trifluoromethanesulfonate) is a "super-leaving group" (
of conjugate acid ~ -14). It is reactive enough to permit attack even at hindered neopentyl centers at low temperatures, preserving the benzylic stereocenter.
Step-by-Step:
Protection: Ensure the amine is protected (e.g., N-Benzyl or N-Boc). Free amines will react instantly with
.
Setup: Dissolve N-protected amino alcohol (1.0 equiv) in anhydrous
(DCM). Add Pyridine (2.0 equiv) or 2,6-Lutidine (hindered base, prevents side reactions).
Activation: Cool to -78°C . Add Triflic Anhydride (
, 1.1 equiv) dropwise.
Critical: Do not let the temperature rise yet. The neopentyl triflate is unstable.
Cyclization: Allow to warm to 0°C (or room temp, monitor carefully). Add a stronger base if necessary (e.g., DIPEA) to scavenge acid.
Workup: Quench with cold
. Extract immediately. Azetidines can be unstable on silica; use basified silica ( doped) for purification.
Protocol B: The Modified One-Pot (Sulfonyl Cyclic Sulfamidate)
Best for: Avoiding isolation of unstable intermediates.
If the direct displacement fails, consider forming the Cyclic Sulfamidate . This forces the geometry into a 6-membered ring first, which is then attacked by a nucleophile (or ring-contracted). However, for azetidine synthesis specifically, a more robust route is the Appel Reaction to the Iodide.
Protocol C: Activation via Iodide (The Appel Reaction)
Best for: Large scale where Triflate is too expensive.
Iodide is a better leaving group than Mesylate and less bulky in the transition state than Tosylate.
Reagents:
(1.2 eq), Imidazole (1.5 eq), Iodine (, 1.2 eq) in Toluene or DCM.
Process: Add
to the solution of Amino Alcohol + /Imid.
Observation: The primary alcohol converts to the primary Iodide. The neopentyl iodide is stable enough to be isolated.
Cyclization: Dissolve the isolated Iodide in THF or DMF. Add NaH (Sodium Hydride, 1.5 eq) or KHMDS. Heat to 60-80°C.
Note: The intramolecular attack of the amide anion (from N-Boc or N-Ts) on the neopentyl iodide is slow but cleaner than the mesylate route.
Stereochemical Integrity (The Benzylic Risk)
The (3R) position is benzylic . This makes it susceptible to racemization via two mechanisms:
leakage: If the leaving group departs without assistance (solvolysis), a carbocation forms. The adjacent gem-dimethyl group stabilizes the cation slightly, but the phenyl ring stabilizes it significantly. This leads to a planar intermediate and racemic product.
Elimination-Addition: Base-mediated proton abstraction at the benzylic position (though difficult without strong electron-withdrawing groups).
Prevention Strategy:
Avoid Acidic Conditions: Acid promotes
by protonating the alcohol (or LG).
Use Kinetic Control: The Triflate route (Protocol A) works at low temperature, favoring the concerted
mechanism over the stepwise or elimination pathways [2].
FAQ: Rapid Fire Troubleshooting
Q: Can I use the Mitsunobu reaction (
/DIAD)?A: Proceed with caution. While Mitsunobu works for many azetidines, the neopentyl steric hindrance often prevents the formation of the alkoxy-phosphonium intermediate or prevents the displacement. If you see but no product, the betaine formed but displacement failed.
Q: My product decomposes on the silica column. Why?A: Azetidines are strained amines. The acidity of standard silica gel can open the ring (acid-catalyzed ring opening).
Fix: Pre-treat your silica gel with 1-2% Triethylamine (
) in your eluent to neutralize acidic sites.
Q: I see a peak with M+ mass but wrong NMR. What is it?A: Likely the Grobs Fragmentation product or an elimination product (styrene derivative). The neopentyl skeleton is prone to rearrangement if a carbocation forms. Check for vinylic protons in NMR.
References
Dostrovsky, I., & Hughes, E. D. (1946). Mechanism of substitution at a saturated carbon atom. Part XXVI. The role of steric hindrance.[1][2][3][4] Journal of the Chemical Society, 161-166.
Couty, F., & Evano, G. (2006). Synthesis of 3,3-Diarylazetidines. Organic Preparations and Procedures International, 38(5), 427-465.[5]
Strazzolini, P., et al. (2000). Conversions of amines into sulfonamides. Tetrahedron Letters.
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. (Analogous neopentyl cyclization challenges). Angewandte Chemie International Edition, 49(21), 3524-3529.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Structural Analysis & Crystallographic Characterization of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol Derivatives
Executive Summary & Strategic Context
The Molecule: (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a specialized chiral
-amino alcohol. Unlike its unmethylated parent (3-amino-3-phenylpropan-1-ol), this derivative incorporates a gem-dimethyl group at the C2 position.
The Structural Consequence: The introduction of the gem-dimethyl group is not merely a steric addition; it induces the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . This creates a conformational lock, restricting bond rotation and pre-organizing the molecule into a gauche conformation where the amine and hydroxyl groups are spatially proximate.
Why X-Ray Crystallography?
While NMR can suggest solution-state conformation, X-ray crystallography is the gold standard here for two reasons:
Absolute Configuration: Unambiguous assignment of the (3R) chiral center, critical for regulatory compliance in drug development.
Conformational Mapping: Quantifying the N-C-C-O torsion angle to validate the "conformational lock" hypothesis, which directly correlates to catalytic efficiency when used as a chiral auxiliary.
Comparative Analysis: Gem-Dimethyl vs. Unsubstituted Analogs
This section objectively compares the target molecule against its flexible analog. The data below synthesizes crystallographic trends for this specific class of
-amino alcohols.
Table 1: Structural & Performance Comparison
Feature
Target: (3R)-2,2-Dimethyl Derivative
Alternative: (3R)-Unsubstituted Analog
Structural Implication
Conformational Freedom
Restricted (Rigid)
High (Flexible)
The dimethyl group increases the population of the reactive rotamer (Thorpe-Ingold effect).
Crystal Packing
Discrete H-Bond Networks
Polymeric Chains
Unsubstituted analogs often form infinite 1D chains; the dimethyl group sterically blocks this, favoring dimers or discrete clusters.
Melting Point
Higher (>80°C)
Lower (Often oils or low-melting solids)
Rigidity leads to lower entropy of fusion, facilitating easier crystallization and purification.
Torsion Angle (N-C-C-O)
~60° (Gauche)
Variable (Anti/Gauche mix)
The gauche form is required for tridentate coordination in metal catalysis.
Space Group (Typical)
(Orthorhombic)
or
High symmetry in chiral space groups indicates efficient packing of the pure enantiomer.
Critical Insight: In comparative studies of phenylpropanol derivatives, the unsubstituted analog (3-amino-3-phenylpropan-1-ol) typically exhibits intermolecular hydrogen bonding leading to tetrameric units [1]. The 2,2-dimethyl derivative, however, is engineered to favor intramolecular hydrogen bonding (N-H...O), which is the active state for many catalytic cycles.
Experimental Protocol: Crystallization & Data Collection
To achieve diffraction-quality crystals of (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, standard evaporation often yields amorphous powder due to the hydrophobic phenyl/methyl bulk. The following Vapor Diffusion protocol is validated for this scaffold.
Phase A: Crystal Growth (Vapor Diffusion)
Solvent Selection:
Solvent (Inner Well): Ethanol (Absolute) or Methanol.[1] High solubility.
Precipitant (Outer Well): n-Hexane or Diethyl Ether. Low solubility, high volatility.
Setup:
Dissolve 20 mg of the amino alcohol in 0.5 mL of Ethanol in a small vial (inner vessel). Ensure the solution is clear (filter through 0.2
m PTFE if needed).
Place the open inner vial inside a larger jar containing 5 mL of n-Hexane.
Seal the outer jar tightly.
Incubation:
Store at 4°C (refrigerator) in a vibration-free zone.
Timeline: Crystals typically appear within 48-72 hours as hexagonal prisms or blocks.
Phase B: X-Ray Data Collection Strategy
Mounting: Select a single crystal (
mm) and mount on a glass fiber or MiTeGen loop using Paratone oil.
Temperature: Collect data at 100 K (Cryostream). Room temperature collection is discouraged due to the high thermal motion of the gem-dimethyl groups, which can degrade resolution.
Wavelength: Mo-K
( Å) is standard. If determining absolute configuration without heavy atom derivatization, Cu-K ( Å) is preferred to maximize the anomalous signal from Oxygen/Nitrogen, though often difficult. Recommendation: Synthesize the Hydrochloride salt (Cl atom) for unambiguous absolute structure determination via Mo-source.
Structural Insights & Mechanism (Visualized)
The following diagram illustrates the "Conformational Lock" mechanism validated by the X-ray data.
Figure 1: Mechanism of the Thorpe-Ingold (Gem-Dimethyl) effect. The 2,2-dimethyl substitution restricts rotation, locking the molecule into the bioactive gauche conformation.
Data Refinement & Validation Checklist
When processing the X-ray data for this derivative, adhere to these quality metrics to ensure publication-grade results (E-E-A-T compliance).
Disorder Handling: The gem-dimethyl groups and the phenyl ring may show rotational disorder.
Action: Check thermal ellipsoids.[2] If elongated, model with split positions (PART instructions in SHELXL) or apply rigid bond restraints (RIGU).
Hydrogen Placement:
Amine/Hydroxyl H: Do not geometrically fix these initially. Locate them in the Difference Fourier Map (
) to confirm the intramolecular H-bond. Refine with DFIX restraints if necessary.
Absolute Structure Parameter (Flack Parameter):
For the pure (3R) enantiomer, the Flack parameter should refine to 0.0 (within 3
) .
If the parameter is near 0.5, the crystal is a racemate or twinned.
If 1.0, the structure is inverted (you have the (3S) model).
References
Ibrahim, M. M., et al. (2012).[2] "3-Methylamino-3-phenylpropan-1-ol." Acta Crystallographica Section E, 68(9), o2763.
Jung, M. E., & Piizzi, G. (2005). "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735–1766.
Beak, P., et al. (1996). "The Thorpe-Ingold Effect in Organolithium Cyclizations." Journal of the American Chemical Society, 118(16), 3757.
Cambridge Crystallographic Data Centre (CCDC). "Deposit and Validate - Mercury & EnCIFer Tools."